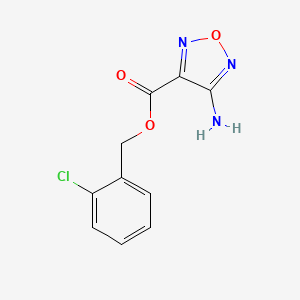

2-chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a chemical compound belonging to the oxadiazole class. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. These compounds are of interest due to their various biological activities and applications in different fields of chemistry.

Synthesis Analysis

The synthesis of oxadiazole derivatives, like this compound, generally involves the condensation of appropriate precursors such as semicarbazide/thiosemicarbazide and aldehydes, followed by oxidative bond formation processes. For instance, Niu et al. (2015) described the synthesis of 2-amino-substituted 1,3,4-oxadiazoles through a transition-metal-free sequential synthesis process, indicating a methodology that might be relevant for the synthesis of similar compounds (Niu et al., 2015).

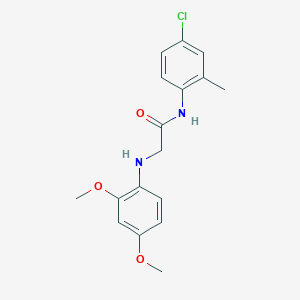

Molecular Structure Analysis

Oxadiazoles, including the 2-chlorobenzyl derivative, exhibit interesting molecular structures characterized by a five-membered ring containing nitrogen and oxygen atoms. The molecular structure influences the compound's reactivity and interaction with biological targets. For example, a study by Salama (2020) on 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives underscores the significance of the oxadiazole moiety's structural features (Salama, 2020).

Chemical Reactions and Properties

Oxadiazoles can undergo various chemical reactions due to the presence of reactive functional groups. These reactions include acylation, nitrosation, and cyclization, as illustrated in multiple studies. For instance, the work by Shah (2012) on the synthesis of oxadiazole derivatives demonstrates various chemical transformations that these compounds can undergo, which could be applied to this compound (Shah, 2012).

Physical Properties Analysis

The physical properties of oxadiazoles, including melting points, solubility, and crystalline structure, are influenced by their molecular arrangement. For example, the research by Willer et al. (2013) on the crystal structure of oxadiazole derivatives provides insights into the physical characteristics that might be relevant for this compound (Willer et al., 2013).

Chemical Properties Analysis

The chemical properties of oxadiazoles are largely defined by the oxadiazole ring and the substituents attached to it. These properties include reactivity, stability, and the ability to form various chemical bonds. The study by Bretanha et al. (2011) on the synthesis of oxadiazoles using ultrasound irradiation highlights the reactivity and synthetic versatility of these compounds, which can be extrapolated to understand the chemical properties of this compound (Bretanha et al., 2011).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Novel Synthetic Approaches

One prominent application is in the field of organic synthesis, where novel methods have been developed for the efficient production of 1,3,4-oxadiazole derivatives. For example, a novel one-pot, four-component condensation reaction has been established as an efficient approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives using a Ugi-4CR/aza-Wittig sequence. This method provides an alternative to the synthesis of fully substituted 1,3,4-oxadiazole derivatives without the need for a catalyst or activation, offering high yields at ambient temperature (Ramazani & Rezaei, 2010).

Bioisosteric Applications

Another area of application is in the exploration of oxadiazoles as bioisosteres. For instance, the hydroxy-1,2,5-oxadiazolyl moiety has been investigated as a bioisoster for the carboxyl group in gamma-aminobutyric acid (GABA) related compounds. This study revealed that 4-substituted 1,2,5-oxadiazol-3-ols exhibit close pK(a) values to GABA and show weak agonist and partial agonist profiles at GABA(A) receptors, suggesting the 4-hydroxy-1,2,5-oxadiazol-3-yl unit as a nonclassical bioisoster for the carboxyl group (Lolli et al., 2006).

Pharmacological Characterization

Antibacterial Activity

Some new heterocyclic 1,3,4-oxadiazoles, synthesized from 2-chlorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate derivatives, have been shown to possess antibacterial activity. The creation of these compounds involves the reaction of chlorobenzylidine-1,3,4-oxadiazoles with various reagents, resulting in compounds that exhibit diverse biological activities due to the presence of the -N=C-O- grouping (Ghattas et al., 1982).

Direcciones Futuras

Propiedades

IUPAC Name |

(2-chlorophenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O3/c11-7-4-2-1-3-6(7)5-16-10(15)8-9(12)14-17-13-8/h1-4H,5H2,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLZEOPELCQJCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C2=NON=C2N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {2-[2-(2-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5507576.png)

![1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine](/img/structure/B5507578.png)

![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B5507587.png)

![2-[4-(4-fluorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5507594.png)

![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5507597.png)

![1-acetyl-3-(4-nitrophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5507610.png)

![3-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5507632.png)

![4-[(2-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5507634.png)

![2-({5-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5507646.png)

![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5507658.png)